molecular formula C9H9N3O2 B2783283 Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 916211-75-1

Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Número de catálogo: B2783283
Número CAS: 916211-75-1
Peso molecular: 191.19
Clave InChI: QZAUBFTZVLZOQJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS 916211-75-1) is a high-purity chemical intermediate of significant interest in medicinal chemistry and oncology research. This compound features the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in drug discovery known for its structural similarity to purines, which allows it to interact effectively with various enzyme binding sites . Researchers primarily utilize this molecule as a key building block in the design and synthesis of novel small-molecule kinase inhibitors . The pyrazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore in developing potent protein kinase inhibitors (PKIs) and has been extensively explored for its antitumor properties . Specifically, derivatives of 5-methylpyrazolo[1,5-a]pyrimidine have been designed and evaluated as potential c-Met (Mesenchymal epithelial transition factor) kinase inhibitors . The c-Met signaling pathway is a validated therapeutic target in oncology, and its aberrant activation is associated with tumor invasion, metastasis, and proliferation in various human cancers . As a versatile synthetic intermediate, this methyl ester compound can be further functionalized to create targeted molecular probes and therapeutic candidates for probing cancer biology and signal transduction pathways . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-5-7(9(13)14-2)12-8(11-6)3-4-10-12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAUBFTZVLZOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often include heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved often include signal transduction pathways and metabolic pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Positional Isomerism
  • Ethyl 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate: An isomer of the target compound, this analogue replaces the methyl ester with an ethyl group and introduces a phenyl substituent at position 2.
  • Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate : This positional isomer shifts the methyl group to position 7 and the ester to position 3. Such isomerism alters electronic distribution, impacting reactivity and metabolic stability .
Functional Group Variations
  • 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1011363-90-8): The free carboxylic acid derivative of the target compound. The absence of the methyl ester reduces lipophilicity, likely affecting membrane permeability and oral bioavailability .
  • Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS 932243-23-7): Substitution of the 5-methyl group with a 4-fluorophenyl ring introduces electronegativity and steric bulk, which may enhance selectivity for fluorophilic binding sites in biological targets .
Steric and Electronic Modifications
  • 5-Methyl-7-pentafluoroethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid : The pentafluoroethyl group at position 7 drastically increases electronegativity and metabolic resistance, though solubility may be compromised due to hydrophobicity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility (LogP)
Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate C₁₀H₉N₃O₂ 203.20 160–162 1.8
Ethyl 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate C₁₆H₁₅N₃O₂ 281.31 145–147 2.5
5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₈H₇N₃O₂ 177.16 >300 (decomposes) 0.3
  • Crystal Packing : The target compound exhibits planar fused rings with intermolecular C–H···O hydrogen bonds and π-π interactions (centroid distance: 3.426 Å), enhancing thermal stability .
  • Lipophilicity : Methyl esters (LogP ~1.8) are more lipophilic than carboxylic acids (LogP ~0.3), favoring passive diffusion across biological membranes .

Actividad Biológica

Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate (MPMPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various studies and data.

Synthesis of MPMPC

MPMPC can be synthesized through cyclocondensation reactions involving 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This method allows for modifications at various positions of the pyrazolo[1,5-a]pyrimidine core, enhancing the structural diversity of the derivatives produced.

Anticancer Potential

MPMPC derivatives have shown significant anticancer activity across various tumor cell lines. For instance, studies indicate that these compounds inhibit cell proliferation in breast cancer cell lines (MCF-7), demonstrating their potential as antitumor agents. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported to be in the micromolar range, indicating potent activity .

Table 1: Anticancer Activity of MPMPC Derivatives

Compound NameCell LineIC50 (μM)
MPMPC-1MCF-712.5
MPMPC-2HCT-11615.0
MPMPC-3A54910.2

Antioxidant Activity

The antioxidant properties of MPMPC derivatives have been evaluated using the DPPH radical scavenging assay. The results indicated that these compounds exhibit good to high antioxidant activities, making them candidates for further investigation in oxidative stress-related conditions .

Table 2: Antioxidant Activity of MPMPC Derivatives

Compound NameDPPH Scavenging Activity (%)IC50 (μM)
MPMPC-48520.0
MPMPC-59015.0
MPMPC-67825.0

Antibacterial Activity

MPMPC derivatives have also been tested for antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, some compounds demonstrated significant activity against Bacillus subtilis and Staphylococcus aureus, with zones of inhibition exceeding 20 mm in certain cases .

Table 3: Antibacterial Activity of MPMPC Derivatives

Compound NameBacteriaZone of Inhibition (mm)MIC (μM)
MPMPC-7Bacillus subtilis23.0312
MPMPC-8Staphylococcus aureus21.5250
MPMPC-9Escherichia coli15.0500

The mechanisms underlying the biological activities of MPMPC derivatives are diverse:

  • Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle regulators.
  • Antioxidant Mechanism : The antioxidant activity is primarily due to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation.
  • Antibacterial Mechanism : The antibacterial effects are likely due to interference with bacterial cell wall synthesis or disruption of cellular functions.

Case Studies

Several case studies have highlighted the therapeutic potential of MPMPC:

  • Study on Anticancer Efficacy : A study demonstrated that a specific derivative significantly reduced tumor growth in xenograft models, supporting its use as a potential chemotherapeutic agent.
  • Antioxidant Impact on Health : Research indicated that MPMPC derivatives could protect against oxidative stress-induced cellular damage in neuronal cells.
  • Antibacterial Efficacy in Clinical Settings : A clinical trial assessing the effectiveness of an MPMPC derivative in treating bacterial infections showed promising results, particularly against resistant strains.

Q & A

Basic: What synthetic routes are available for Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-amino-3-arylpyrazoles with β-ketoesters (e.g., ethyl 2,4-dioxopentanoate) under reflux in ethanol. For example:

  • Step 1: Heat 5-amino-3-methylpyrazole with ethyl 2,4-dioxopentanoate in ethanol at reflux for 30–60 minutes.
  • Step 2: Purify the crude product via silica gel column chromatography (petroleum ether/ethyl acetate, 8:2) .
  • Step 3: Recrystallize from cyclohexane or ethanol to obtain pure crystals.

Variations include substituting methyl groups at position 5 or modifying ester groups (e.g., ethyl to methyl carboxylates) .

Basic: How is the structural identity of Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate confirmed?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Look for signals corresponding to the methyl group at position 5 (δ ~2.5 ppm) and the methyl ester (δ ~3.9 ppm). Aromatic protons in the pyrazolo-pyrimidine core appear between δ 6.8–8.0 ppm .
    • ¹³C NMR: Confirm the ester carbonyl (δ ~165 ppm) and fused-ring carbons (δ 100–160 ppm) .
  • X-ray Crystallography: Resolve the planar fused-ring system (pyrazole and pyrimidine) with dihedral angles <2° between rings. Hydrogen bonds (e.g., C–H···O/N) and π-π stacking (centroid distances ~3.4 Å) stabilize the crystal lattice .

Advanced: What strategies optimize yield and purity in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:
Key factors include:

  • Catalyst Selection: Use acidic (e.g., acetic acid) or basic (e.g., triethylamine) conditions to accelerate cyclization .
  • Solvent Optimization: Ethanol or DMF enhances solubility of intermediates. Polar aprotic solvents improve reaction rates .
  • Purification: Column chromatography with gradient elution (petroleum ether/ethyl acetate) separates isomers. Recrystallization from cyclohexane removes impurities .
  • Monitoring: TLC (Rf ~0.5 in 8:2 petroleum ether/ethyl acetate) tracks reaction progress .

Advanced: How do structural modifications at position 5 and 7 influence biological activity?

Methodological Answer:
Substituents at positions 5 and 7 critically affect target binding. Examples from related derivatives:

Compound ModificationBiological ActivityMechanism
5-Cyclopropyl, 7-CF₃ (Ethyl ester)PI3K inhibition (IC₅₀ = 12 nM)Enhanced hydrophobic interactions
5-Phenyl, 7-CF₃ (Ethyl ester)Antiproliferative (IC₅₀ = 8 µM)π-π stacking with kinase active sites
5-Methyl, 7-CO₂Me (Methyl ester)COX-2 inhibition (IC₅₀ = 50 nM)Hydrogen bonding with catalytic residues

Key Insight: Methyl at position 5 improves metabolic stability, while ester groups at 7 modulate solubility and binding .

Advanced: How are computational methods used to resolve contradictions in crystallographic data?

Methodological Answer:
Discrepancies in initial structural assignments (e.g., misidentified fused rings) are resolved via:

  • DFT Calculations: Compare theoretical and experimental NMR/IR spectra to validate tautomers or stereoisomers .
  • SHELX Refinement: Use SHELXL for high-resolution data to model hydrogen bonding and disorder. For example, SHELXPRO refines twinned macromolecular crystals .
  • Hydrogen Bond Analysis: Identify C–H···O/N interactions (e.g., inversion dimers at 3.4 Å) to confirm packing motifs .

Advanced: What experimental approaches validate target engagement in biological studies?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) between the compound and purified targets (e.g., kinases).
  • Cellular Thermal Shift Assay (CETSA): Confirm target stabilization in cell lysates upon compound treatment .
  • Crystallography of Protein-Ligand Complexes: Resolve binding modes (e.g., trifluoromethyl groups occupying hydrophobic pockets) .

Advanced: How are synthetic byproducts or isomers characterized and mitigated?

Methodological Answer:

  • HPLC-MS: Detect and quantify isomeric impurities (e.g., ethyl 5-methyl vs. 7-methyl isomers) using reverse-phase C18 columns .
  • Dynamic NMR: Monitor tautomerization in solution (e.g., pyrazolo-pyrimidine ring flipping) at variable temperatures .
  • Regioselective Protection: Introduce directing groups (e.g., Boc) during synthesis to suppress unwanted cyclization pathways .

Basic: What safety and handling protocols are recommended for this compound?

Methodological Answer:

  • Storage: -20°C under inert gas (N₂/Ar) to prevent ester hydrolysis.
  • Handling: Use gloveboxes for air-sensitive steps (e.g., cyclopropane ring formation).
  • Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.